tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a thiazole moiety, which is a five-membered sulfur and nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride typically involves multiple steps, starting with the construction of the azetidine ring. One common approach is the cyclization of amino alcohols with thiocyanates under acidic conditions. The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group. Finally, the compound is hydrolyzed to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride is used in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural features allow it to modulate biological pathways and exhibit pharmacological activity.
Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and final products. Its versatility and reactivity make it a valuable component in the production of specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The azetidine ring can act as a nucleophile, while the thiazole moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and lead to the desired pharmacological effects.
Comparison with Similar Compounds
Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate
Tert-butyl {2-[(1,3-thiazol-2-yl)amino]carbonyl}pyridin-3-ylcarbamate
Uniqueness: Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride is unique due to its specific structural features, which include the azetidine ring and the thiazole moiety
Properties
CAS No. |
2758005-14-8 |
---|---|
Molecular Formula |
C11H18ClN3O2S |
Molecular Weight |
291.8 |
Purity |
95 |
Origin of Product |
United States |
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